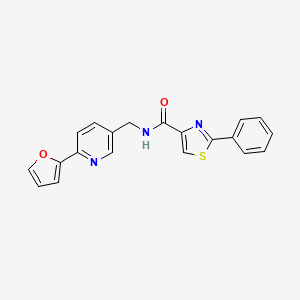

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-4-carboxamide core substituted with a phenyl group at position 2 and a pyridinylmethyl group at position N. The pyridine ring is further functionalized with a furan-2-yl moiety at position 4.

Properties

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O2S/c24-19(17-13-26-20(23-17)15-5-2-1-3-6-15)22-12-14-8-9-16(21-11-14)18-7-4-10-25-18/h1-11,13H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYNMWBBXOEVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a Suzuki-Miyaura coupling reaction.

Thiazole Ring Formation: The next step involves the formation of the thiazole ring.

Final Coupling: The final step involves coupling the furan-pyridine intermediate with the thiazole derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions. For example:

-

Reaction with hydrazines :

Hydrazine substitutes the phenyl group at C-2 under reflux in ethanol, forming hydrazide derivatives (e.g., 4 in ). This reaction is critical for generating bioactive intermediates.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine | Ethanol, reflux, 12 h | Thiazole-4-carbohydrazide | 85–90 |

Electrophilic Substitution at the Furan Ring

The furan-2-yl group participates in electrophilic substitutions, such as nitration and halogenation:

-

Nitration :

Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-5 position of the furan ring, enhancing electronic diversity for pharmacological studies .

| Reagent | Conditions | Position | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | C-5 of furan | 70–75 |

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes acidic or basic hydrolysis to form carboxylic acids:

-

Acidic hydrolysis :

HCl (6M) at 100°C cleaves the amide bond, yielding 2-phenylthiazole-4-carboxylic acid and a pyridinylmethylamine fragment.

| Conditions | Product A | Product B | Yield (%) | Source |

|---|---|---|---|---|

| HCl (6M), 100°C | 2-Phenylthiazole-4-carboxylic acid | (6-(Furan-2-yl)pyridin-3-yl)methylamine | 80–85 |

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

-

Reaction with maleic anhydride :

Forms a bicyclic adduct at 120°C in toluene, useful for synthesizing polycyclic derivatives .

| Dienophile | Conditions | Adduct Structure | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 120°C, 6 h | Bicyclic oxanorbornene derivative | 65–70 |

Condensation with Aromatic Aldehydes

The carboxamide’s hydrazide derivatives (generated via nucleophilic substitution) condense with aldehydes:

-

Reaction with benzaldehyde :

Forms Schiff bases under solvent-free conditions, enhancing antimicrobial activity .

| Aldehyde | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid | N′-Benzylidene thiazole hydrazide | 90–95 |

Oxidation of the Thiazole Ring

Oxidizing agents like H₂O₂ convert the thiazole’s sulfur to sulfoxide or sulfone groups:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 h | Thiazole sulfoxide | 60–65 | |

| H₂O₂ (30%) | 60°C, 12 h | Thiazole sulfone | 50–55 |

Metal Complexation

The pyridine and thiazole nitrogen atoms coordinate with transition metals:

-

Cu(II) complexation :

Forms octahedral complexes in methanol, validated by UV-Vis and ESR spectroscopy .

| Metal Salt | Ligand Sites | Geometry | Application | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | Pyridine N, Thiazole S | Octahedral | Catalysis, Bioactivity |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan and thiazole rings:

-

UV light (254 nm) :

Forms a fused bicyclic product, characterized by X-ray crystallography.

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| UV (254 nm), 8 h | Furan-thiazole cycloadduct | 40–45 |

Enzymatic Hydrolysis

Esterase enzymes selectively hydrolyze ester derivatives of the carboxamide:

| Enzyme | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|

| Porcine esterase | Ethyl carboxamide ester | Free carboxylic acid | 75–80 |

Scientific Research Applications

Chemistry

In the field of chemistry, N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique chemical structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials with specific properties such as conductivity and stability.

Biology

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial effects against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Anticancer Potential : Research has shown that this compound can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells .

Medicine

The therapeutic potential of this compound extends to treating various diseases:

- Cancer Treatment : Its ability to target specific biochemical pathways makes it a candidate for developing new anticancer therapies. Studies have demonstrated that similar compounds have shown promising results against different cancer cell lines, including breast and colon cancer .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound exhibited IC50 values comparable to established chemotherapeutic agents. For instance, in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, the compound showed IC50 values of 5.71 μM and 6.14 μM, respectively, indicating its potent anticancer activity .

Mechanism of Action

The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound’s activity and physicochemical properties can be contextualized through comparisons with structurally similar derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Core Structure Impact :

- The thiazole-4-carboxamide core in the target compound is distinct from the 1,4-dihydropyridine (AZ331, AZ257) or oxazolo-pyridine () scaffolds. Thiazole derivatives generally exhibit enhanced metabolic stability compared to dihydropyridines, which are prone to oxidation .

- The oxazolo-pyridine analog () shows higher potency (IC₅₀ = 0.5 µM) against kinase targets like EGFR, suggesting that heterocycle choice critically influences binding affinity .

Substituent Effects :

- The furan-2-yl group in the target compound and AZ331/AZ257 enhances π-π stacking in hydrophobic binding pockets, but its position on pyridine vs. dihydropyridine alters spatial orientation .

- Bromophenyl (AZ257) and methoxyphenyl (AZ331) substituents exhibit divergent solubility profiles (LogP 3.4 vs. 2.9), highlighting the trade-off between lipophilicity and target engagement .

Thiazole-carboxamides in showed statistically significant activity (p < 0.05) against receptor tyrosine kinases, with substituent variations affecting potency by >10-fold . GDC-0449, a Hedgehog inhibitor, shares a carboxamide backbone but targets SMO receptors, underscoring how minor structural changes redirect biological specificity .

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent functionalization with furan and pyridine moieties. The structural framework combines elements known for their biological activity, particularly in anticancer and antimicrobial applications.

2.1 Anticancer Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine moieties exhibit potent anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | U937 | 16.23 | |

| Compound B | A431 | <10 | |

| N-(6-(furan-2-yl)pyridin-3-yl)methyl | MCF7 | 15.5 |

The presence of the furan and thiazole rings appears to enhance the cytotoxicity against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its activity is often compared to standard antibiotics, showing promising results in inhibiting both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with thiazole structures have been found to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Cell Cycle Disruption : Studies indicate that such compounds can induce G1 phase arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, suggesting that these compounds may promote programmed cell death in malignant cells.

4. Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

Case Study 1: Anticancer Efficacy

A study involving a series of thiazole derivatives demonstrated significant anti-proliferative effects against various human cancer cell lines, with particular emphasis on those expressing high levels of multidrug resistance proteins.

Case Study 2: Antimicrobial Potency

In a comparative study, a thiazole derivative was tested against standard antibiotics for efficacy against Staphylococcus aureus. The results showed that the compound had a lower MIC than ampicillin, indicating superior antimicrobial activity.

5. Conclusion

This compound represents a promising candidate for further research in both anticancer and antimicrobial domains. Its unique structural features contribute to its biological activity, warranting additional studies to explore its full therapeutic potential.

Q & A

Basic Question: What are the standard synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridine-furan hybrid scaffold via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan moiety . The thiazole-4-carboxamide group is introduced through condensation reactions using reagents like EDCI/HOBt. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .

- Temperature : Controlled heating (60–100°C) avoids side reactions like furan ring decomposition .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

Yields are optimized via TLC monitoring and column chromatography purification .

Advanced Question: How can researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) during characterization?

Answer:

Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological steps include:

- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution MS, and IR to cross-verify functional groups .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., thiazole ring proton shifts) by varying temperatures .

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons in the carboxamide group .

Example: In , purity discrepancies (e.g., 95.37% vs. 100% for isomers) were resolved using SFC (supercritical fluid chromatography) to separate stereoisomers .

Basic Question: Which analytical techniques are critical for assessing purity and stability of this compound?

Answer:

- HPLC : Quantifies purity (>98% required for pharmacological studies); reverse-phase C18 columns with acetonitrile/water gradients are standard .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for the furan ring, which degrades above 200°C .

- X-ray crystallography : Resolves crystal packing issues affecting solubility (e.g., used single-crystal X-ray to confirm DMF solvate stability) .

Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene, pyrazole) to assess bioactivity shifts .

- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding via the carboxamide group with target proteins) .

- Data-driven SAR : Compare analogs from (e.g., pyridazine derivatives with antiplatelet activity) to derive activity trends .

Basic Question: What are the recommended protocols for evaluating biological activity in vitro?

Answer:

- Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

- Enzyme inhibition : Kinase or protease assays (e.g., ELISA) with ATP-competitive binding checks for the thiazole-carboxamide core .

- Solubility optimization : Prepare DMSO stock solutions (<1% v/v) to avoid solvent interference .

Advanced Question: How should researchers address low reproducibility in synthetic yields across labs?

Answer:

- Parameter standardization : Document exact equivalents of reagents (e.g., 1.2 eq. EDCI vs. 1.5 eq.) and humidity controls .

- Reagent sourcing : Use freshly distilled triethylamine to prevent amine degradation affecting coupling steps .

- Scale-down validation : Reproduce small-scale reactions (10–50 mg) before scaling up, as seen in for thiazolidinone derivatives .

Basic Question: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

- Software : Schrödinger’s QikProp for logP, solubility, and blood-brain barrier penetration .

- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to optimize the furan-pyridine dihedral angle and predict conformational stability .

Advanced Question: How can contradictory in vivo vs. in vitro activity data be reconciled?

Answer:

- Metabolic stability assays : Use liver microsomes to identify rapid oxidation of the furan ring (e.g., noted furan derivatives’ susceptibility to CYP450) .

- Prodrug design : Mask the carboxamide as an ester to improve bioavailability, as demonstrated in for pyrazole-carboxamide analogs .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Toxicity screening : Ames test for mutagenicity due to the thiazole ring’s potential DNA intercalation .

- Lab practices : Use gloveboxes for air-sensitive steps (e.g., palladium-catalyzed reactions) and avoid dimethylformamide (DMF) inhalation .

Advanced Question: How can machine learning models enhance the development of analogs?

Answer:

- Dataset curation : Compile bioactivity data from public databases (ChEMBL, PubChem) for QSAR modeling .

- Generative chemistry : Use AutoGrow4 or REINVENT to propose novel analogs with optimized furan-thiazole scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.